(3E)-4-[4-Ethoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-[4-Ethoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one is an organic compound that features a unique combination of functional groups, including an ethoxy group, a dioxaborolane ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[4-Ethoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4-ethoxy-3-iodophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to form the boronate ester.
Coupling Reaction: The boronate ester is then subjected to a Suzuki-Miyaura coupling reaction with a suitable vinyl halide to form the desired butenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[4-Ethoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the butenone moiety to a saturated ketone or alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3E)-4-[4-Ethoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of (3E)-4-[4-Ethoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to undergo various chemical transformations also contributes to its versatility in research.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-[4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
(3E)-4-[4-Ethoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
The presence of the ethoxy group and the butenone moiety in (3E)-4-[4-Ethoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one provides unique reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
(E)-4-[4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO4/c1-7-21-16-11-10-14(9-8-13(2)20)12-15(16)19-22-17(3,4)18(5,6)23-19/h8-12H,7H2,1-6H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTRAQNNWSJEPC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=CC(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)/C=C/C(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.